4-amino-1,2-dihydro-1,6-naphthyridin-2-one
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Overview
Description
4-amino-1,2-dihydro-1,6-naphthyridin-2-one is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₇N₃O. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1,2-dihydro-1,6-naphthyridin-2-one typically involves the formation of the naphthyridine ring system through various cyclization reactions. One common method is the condensation of 2-aminopyridine with β-ketoesters, followed by cyclization and decarboxylation . Another approach involves the use of multicomponent reactions, such as the Ugi condensation, which allows for the efficient construction of the naphthyridine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-amino-1,2-dihydro-1,6-naphthyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyridin-2-one derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group at the 4-position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include various substituted naphthyridines, which can have different functional groups attached to the naphthyridine core .
Scientific Research Applications
4-amino-1,2-dihydro-1,6-naphthyridin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-amino-1,2-dihydro-1,6-naphthyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with DNA and RNA, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
1,8-naphthyridine: Known for its antibacterial properties and use in drug development.
1,5-naphthyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.
1,6-naphthyridine: Similar to 4-amino-1,2-dihydro-1,6-naphthyridin-2-one but with different substitution patterns and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its amino group at the 4-position allows for versatile chemical modifications, making it a valuable scaffold in medicinal chemistry .
Properties
CAS No. |
2580226-48-6 |
---|---|
Molecular Formula |
C8H7N3O |
Molecular Weight |
161.2 |
Purity |
95 |
Origin of Product |
United States |
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